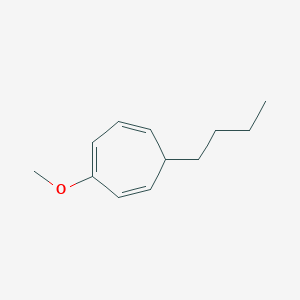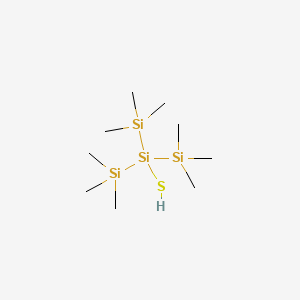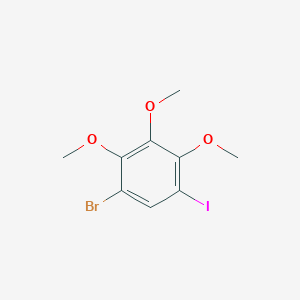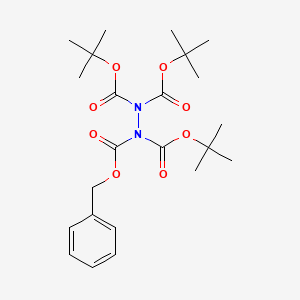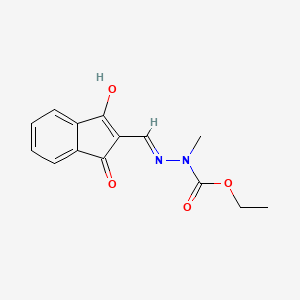
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is an organosilicon compound that features a thienyl group substituted with hexyl and trimethylsilyl groups. Organosilicon compounds are known for their unique properties, which make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) typically involves the reaction of a thienyl compound with hexyl and trimethylsilyl reagents. One common method is the palladium-catalyzed cross-coupling reaction, where a thienyl halide reacts with hexyl and trimethylsilyl reagents under specific conditions.
Industrial Production Methods
In an industrial setting, the production of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothienyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Various substituted thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique electronic and optical properties.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable in drug discovery and development.
Medicine
Industry
In the industrial sector, (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used in the production of advanced materials, such as polymers and coatings, that benefit from its unique properties.
Wirkmechanismus
The mechanism by which (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane): Features hexyl and trimethylsilyl groups.
(3-Hexylthiene-2,5-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon.
(3-Hexylthiene-2,5-diyl)bis(trimethylstannane): Similar structure but with tin instead of silicon.
Uniqueness
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical and physical properties. Silicon’s ability to form strong bonds with carbon and other elements makes this compound particularly stable and versatile in various applications.
Eigenschaften
| 164991-14-4 | |
Molekularformel |
C16H32SSi2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3 |
InChI-Schlüssel |
GIBJHMCBSJQAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


